REACTION_SMILES
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[C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])(=[O:17])[N:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]1.[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][Cl:7])[cH:8][cH:9][cH:10]1.[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][N:18]2[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]2)[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(CCl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cccc(CN2CCNCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |